

Trimethylammonium Chloride-d10: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Trimethylammonium chloride-d10

Cat. No.: B3319169

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-d10 is the deuterated form of trimethylammonium chloride, an endogenous metabolite. In the realm of advanced scientific research, particularly in pharmacology, metabolomics, and drug development, stable isotope-labeled compounds like **Trimethylammonium chloride-d10** are indispensable tools. The substitution of ten hydrogen atoms with deuterium provides a distinct mass shift, making it an ideal internal standard for quantitative analyses by mass spectrometry and a useful tracer for metabolic studies. This technical guide provides an in-depth overview of **Trimethylammonium chloride-d10**, including its chemical properties, applications, and detailed experimental protocols for its use in various analytical platforms.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **Trimethylammonium chloride-d10** is crucial for its effective application in research. The following table summarizes its key characteristics.

Property	Value
Chemical Formula	C ₃ D ₁₀ CIN
Molecular Weight	105.63 g/mol [1]
Synonyms	Trimethylamine:DCl (D ₁₀ , 98%), Methan-d ₃ -amine, N,N-di(methyl-d ₃)-, hydrochloride-d, Trimethylammonium chloride-d ₉ [1][2]
CAS Number	107766-37-0 (Labeled)[1]
Appearance	Crystalline Powder
Color	White to slightly cream
Solubility	Soluble in water and ethanol, slightly soluble in chloroform, insoluble in ether
Storage Temperature	Store at room temperature away from light and moisture[1]

Applications in Research

The primary application of **Trimethylammonium chloride-d10** in a research setting is as an internal standard for the accurate quantification of its non-deuterated counterpart, trimethylammonium chloride (choline), and related metabolites in biological matrices.[3] Its use helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the reliability and accuracy of analytical data. It is also employed as a tracer to study the pharmacokinetics and metabolic pathways of choline.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation of analytical techniques. This section provides step-by-step protocols for the use of **Trimethylammonium chloride-d10** as an internal standard in LC-MS/MS, GC-MS, and NMR spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and selective quantification of small molecules in complex biological samples.

Sample Preparation (Human Plasma)

- Thawing: Thaw frozen human plasma samples on ice.
- Spiking with Internal Standard: To a 100 μ L aliquot of plasma, add 10 μ L of **Trimethylammonium chloride-d10** internal standard solution (concentration to be optimized based on the expected analyte concentration, typically in the range of 1-10 μ M).
- Protein Precipitation: Add 400 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortexing: Vortex the mixture vigorously for 1 minute.
- Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).
- Filtration: Filter the reconstituted sample through a 0.22 μ m syringe filter into an autosampler vial.

LC-MS/MS Instrumentation and Conditions

Parameter	Condition
LC System	High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
Column	HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Mobile Phase A	10 mM Ammonium formate in water with 0.1% formic acid.
Mobile Phase B	Acetonitrile with 0.1% formic acid.
Gradient	5% B to 60% B over 5 minutes, hold at 60% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. (This is an example and should be optimized).
Flow Rate	0.3 mL/min.
Injection Volume	5 µL.
Mass Spectrometer	Triple quadrupole mass spectrometer.
Ionization Mode	Positive Electrospray Ionization (ESI+).
MRM Transitions	For Trimethylammonium (Choline): To be determined by direct infusion. For Trimethylammonium-d10: To be determined by direct infusion.
Collision Energy (CE)	To be optimized for each transition.
Cone Voltage	To be optimized.

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like trimethylammonium chloride, derivatization is necessary to increase their volatility.

Sample Preparation and Derivatization (Urine)

- **Sample Collection:** Collect urine samples and store them at -80°C until analysis.
- **Thawing and Centrifugation:** Thaw samples on ice and centrifuge at 10,000 rpm for 5 minutes to remove particulate matter.
- **Internal Standard Spiking:** To 200 µL of urine supernatant, add 20 µL of **Trimethylammonium chloride-d10** internal standard solution.
- **Derivatization:**
 - Add 50 µL of pyridine.
 - Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- **Incubation:** Cap the vials tightly and incubate at 70°C for 1 hour.
- **Cooling and Transfer:** Cool the samples to room temperature and transfer the derivatized solution to a GC-MS autosampler vial.

GC-MS Instrumentation and Conditions

Parameter	Condition
GC System	Gas chromatograph coupled to a mass spectrometer.
Column	DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).
Injector	Splitless mode.
Injector Temperature	250°C.
Oven Program	Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This is an example and should be optimized).
Carrier Gas	Helium at a constant flow rate of 1 mL/min.
Mass Spectrometer	Single quadrupole or time-of-flight (TOF) mass spectrometer.
Ionization Mode	Electron Ionization (EI) at 70 eV.
Scan Range	m/z 50-550.
Selected Ions	For derivatized Trimethylammonium (Choline): To be determined from the mass spectrum. For derivatized Trimethylammonium-d10: To be determined from the mass spectrum.

Data Analysis

Quantification is performed by comparing the peak area ratio of the selected ion for the analyte to that of the internal standard against a calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of metabolites in biological samples.

Sample Preparation (Cell Extracts)

- Cell Harvesting: Harvest cells and quench metabolism by flash-freezing in liquid nitrogen.
- Extraction: Perform a dual-phase extraction using a methanol:chloroform:water (1:1:1) solvent system.
- Phase Separation: Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.
- Drying: Evaporate the polar phase to dryness under vacuum.
- Reconstitution: Reconstitute the dried polar extract in a known volume of D₂O containing a known concentration of **Trimethylammonium chloride-d10** as an internal standard and a chemical shift reference (e.g., DSS or TSP).
- Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube.

NMR Acquisition and Processing

Parameter	Condition
Spectrometer	High-field NMR spectrometer (e.g., 600 MHz or higher).
Nucleus	¹ H.
Pulse Sequence	1D NOESY with presaturation for water suppression (e.g., noesygppr1d).
Acquisition Time	2-4 seconds.
Relaxation Delay	5 seconds.
Number of Scans	64-256 (depending on sample concentration).
Processing	Fourier transformation, phase correction, and baseline correction.

Data Analysis

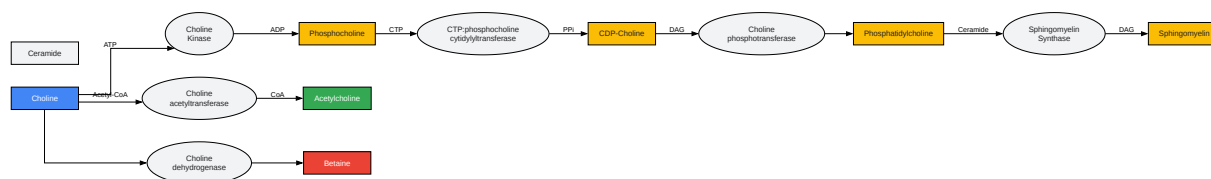
The concentration of the analyte (trimethylammonium/choline) is determined by comparing the integral of a characteristic resonance of the analyte to the integral of the known concentration of the **Trimethylammonium chloride-d10** internal standard, taking into account the number of protons contributing to each signal.

Signaling Pathways

The non-deuterated form of **Trimethylammonium chloride-d10**, choline, is a vital nutrient that plays a crucial role in several key metabolic and signaling pathways.

Choline Metabolism

Choline is metabolized through a series of enzymatic reactions to synthesize essential phospholipids like phosphatidylcholine and sphingomyelin, which are critical components of cell membranes. It is also a precursor for the neurotransmitter acetylcholine and can be oxidized to betaine, a methyl donor involved in one-carbon metabolism.[3]

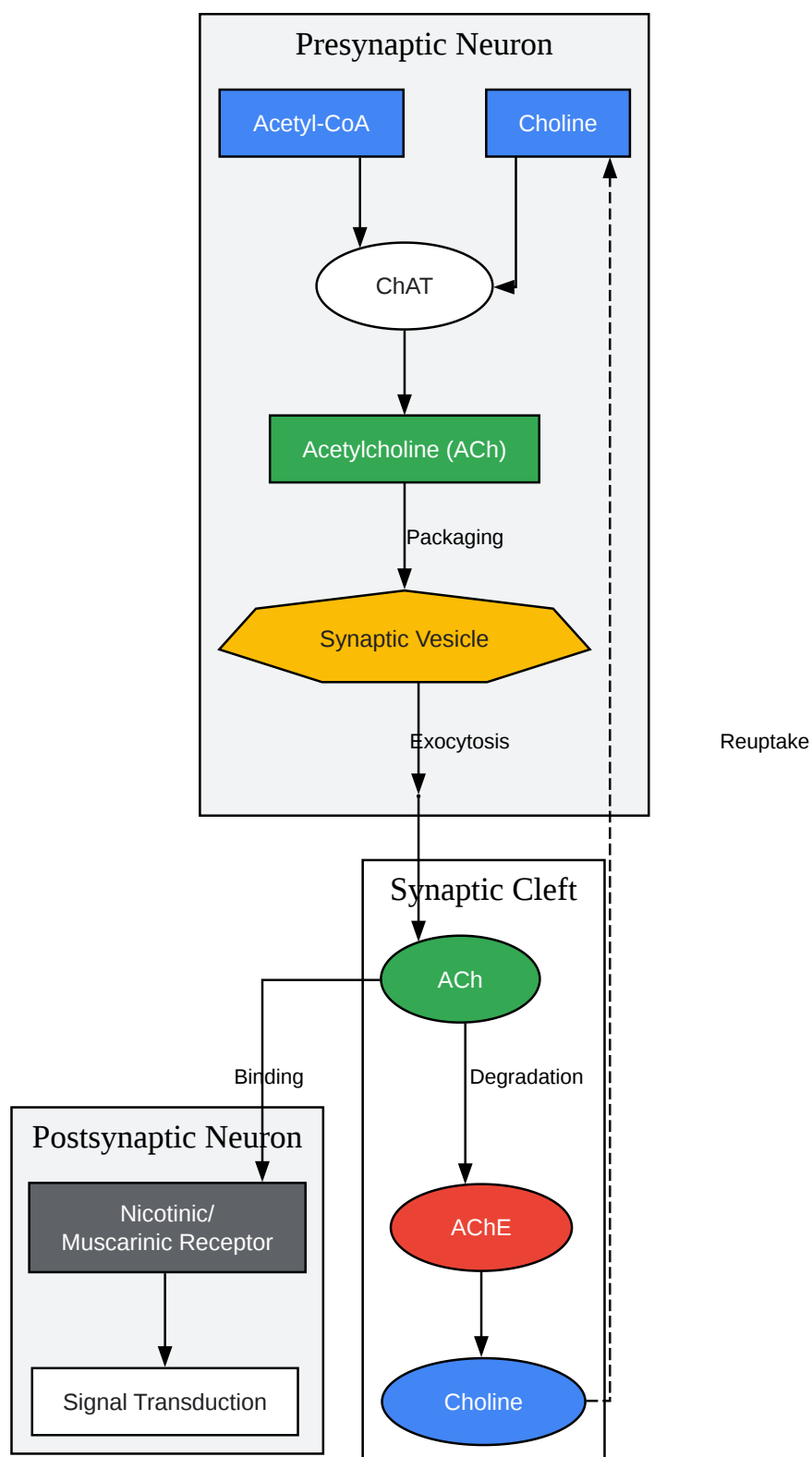


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Caption: Overview of the major pathways of choline metabolism.

Acetylcholine Synthesis and Signaling

Acetylcholine is a critical neurotransmitter synthesized from choline and acetyl-CoA in cholinergic neurons. Upon release into the synaptic cleft, it binds to nicotinic and muscarinic receptors on the postsynaptic membrane, initiating a signal transduction cascade. The signal is terminated by the enzymatic degradation of acetylcholine by acetylcholinesterase.



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Caption: Synthesis, release, and signaling of the neurotransmitter acetylcholine.

Conclusion

Trimethylammonium chloride-d10 is a powerful and versatile tool for researchers in various scientific disciplines. Its utility as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies is well-established. By providing detailed experimental protocols and an overview of the relevant biological pathways, this technical guide aims to facilitate the effective application of **Trimethylammonium chloride-d10** in advancing scientific knowledge and drug development. Adherence to these methodologies will contribute to the generation of high-quality, reproducible data, which is the cornerstone of scientific progress.

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